molecular formula C15H13N B12920338 2,7-Dimethylacridine CAS No. 88844-42-2

2,7-Dimethylacridine

Cat. No.: B12920338
CAS No.: 88844-42-2
M. Wt: 207.27 g/mol
InChI Key: ITLFEIRERKXAAO-UHFFFAOYSA-N
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Description

2,7-Dimethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two methyl groups attached to the acridine core at positions 2 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dimethylacridine can be synthesized through various methods. One common approach involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization . Another method involves the photochemical reaction of di(para-tolyl)amine with bromoform, utilizing microsecond impulse photolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylacridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can yield dihydroacridine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups or the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Brominated acridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethylacridine involves its ability to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation can lead to DNA damage, making it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

2,7-Dimethylacridine can be compared with other acridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

88844-42-2

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2,7-dimethylacridine

InChI

InChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3

InChI Key

ITLFEIRERKXAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1

Origin of Product

United States

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